![molecular formula C21H22N4O B4928576 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide, also known as BMN-673, is a promising anticancer drug candidate. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are designed to target cancer cells with defects in DNA repair mechanisms.
Mecanismo De Acción
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide selectively binds to and inhibits PARP1 and PARP2 enzymes, which are involved in DNA damage repair. Inhibition of PARP1 and PARP2 leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be highly selective for PARP1 and PARP2 over other PARP family members, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms. It has also been shown to sensitize cancer cells to other DNA damaging agents such as radiation and chemotherapy. In addition, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to have a low toxicity profile in normal cells, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has several advantages for lab experiments. It is a highly potent and selective PARP inhibitor, which makes it an ideal tool for studying PARP biology and DNA repair mechanisms. It has also been shown to be effective against a wide range of cancer types, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has some limitations for lab experiments. It is a relatively new drug candidate, and further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide research. One direction is to explore its potential as a combination therapy with other DNA damaging agents such as radiation and chemotherapy. Another direction is to investigate its potential as a therapy for other diseases such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which will help to optimize its clinical use.
Métodos De Síntesis
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide can be synthesized in a multi-step process starting from 2-chloro-3-nitropyridine. The key step involves the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The resulting amine is then reacted with benzyl bromide and methylamine to form the benzyl(methyl)amino substituted pyridine. This intermediate is further reacted with 6-methylnicotinic acid to form the final product, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide.
Aplicaciones Científicas De Investigación
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has shown promising results in preclinical studies as a potent PARP inhibitor. PARP is an enzyme that plays a crucial role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair mechanisms such as BRCA1/2 mutations. N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancers.
Propiedades
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-10-11-19(14-23-16)21(26)24-13-18-9-6-12-22-20(18)25(2)15-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIEAXMOSYYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)
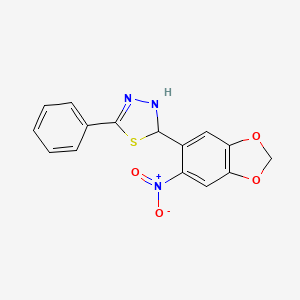
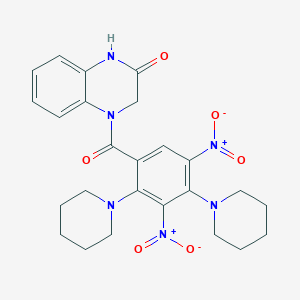
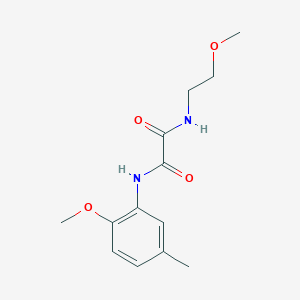
![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)
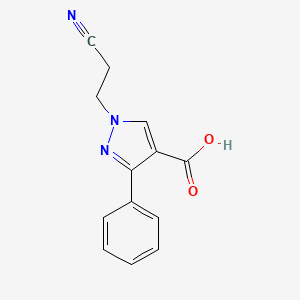
![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
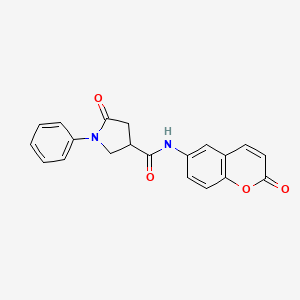
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)